molecular formula C14H16N2O5 B1460458 1-[(4-Ethoxybenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid CAS No. 2173109-00-5

1-[(4-Ethoxybenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1460458
CAS No.: 2173109-00-5
M. Wt: 292.29 g/mol
InChI Key: VWJMGKCDLLZDRT-UHFFFAOYSA-N
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Description

“1-[(4-Ethoxybenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid” is a chemical compound that is used for pharmaceutical testing . It is a high-quality reference standard that ensures accurate results .

Scientific Research Applications

Influence of Metals on Biological Ligands

A review on the influence of metals on the electronic system of biologically important molecules, including benzoic, 2-hydroxybenzoic, and 3-pyridine carboxylic acids as well as 5-carboxyuracil, has shown the importance of studying the interaction between metals and ligands. This understanding helps predict the reactivity and stability of complex compounds and their interactions with biological targets, which could be relevant for the design of drug molecules incorporating structures similar to "1-[(4-Ethoxybenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid" (Lewandowski, Kalinowska, & Lewandowska, 2005).

Polymers Based on Divalent Metal Salts

Divalent metal salts of p-aminobenzoic acid have been utilized as starting materials for the synthesis of ionic polymers, indicating the potential for similar carboxylic acid derivatives to be used in polymer chemistry for creating materials with integrated metals. This approach has applications in developing metal-containing cured resins with high impact strength, suggesting an avenue for the exploration of novel materials based on the structural framework of carboxylic acids (Matsuda, 1997).

Antioxidant and Anti-inflammatory Properties

Studies on gallic acid, a compound structurally distinct but relevant due to its carboxylic acid group, have highlighted its powerful anti-inflammatory properties and the potential for similar compounds to be utilized in treating various inflammation-related diseases. This underscores the therapeutic potential of carboxylic acids in pharmaceutical applications (Bai et al., 2020).

Analytical Methods in Antioxidant Activity

A comprehensive review of analytical methods used in determining antioxidant activity offers insights into how similar structural analogs of "this compound" could be analyzed for their potential antioxidant properties. This includes a variety of assays that can be applied to assess the antioxidant capacity of complex samples, suggesting that compounds with this structure may also be evaluated for their antioxidant activity (Munteanu & Apetrei, 2021).

Properties

IUPAC Name

1-[(4-ethoxybenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c1-2-21-11-5-3-9(4-6-11)13(18)15-16-8-10(14(19)20)7-12(16)17/h3-6,10H,2,7-8H2,1H3,(H,15,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJMGKCDLLZDRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NN2CC(CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(4-Ethoxybenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
1-[(4-Ethoxybenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-[(4-Ethoxybenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 4
1-[(4-Ethoxybenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 5
1-[(4-Ethoxybenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 6
1-[(4-Ethoxybenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid

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